Product packaging for ASP7663(Cat. No.:CAS No. 1190217-35-6)

ASP7663

Cat. No.: B605638
CAS No.: 1190217-35-6
M. Wt: 263.26 g/mol
InChI Key: RCVZUIGCNAAMIC-UXBLZVDNSA-N
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Description

Overview of ASP7663 as a Transient Receptor Potential Ankyrin 1 (TRPA1) Agonist

This compound is an orally active and selective agonist for the TRPA1 channel. medchemexpress.com Its mechanism of action involves binding to and activating the TRPA1 channel, which is a non-selective cation channel permeable to calcium (Ca2+). spandidos-publications.comnih.govnih.gov This activation leads to an influx of cations, most notably Ca2+, into the cell. spandidos-publications.com In experimental settings, this compound has been shown to concentration-dependently increase the intracellular Ca2+ concentration in cells engineered to express human, rat, and mouse TRPA1 channels. medchemexpress.comdcchemicals.comcaymanchem.com It also stimulates the release of serotonin (B10506) from a line of enterochromaffin cells that naturally express TRPA1. medchemexpress.comcaymanchem.com

In Vitro Activity of this compound
TargetActionCell LineEC₅₀ Value (μmol/L)SpeciesReference
TRPA1Ca²⁺ InfluxHEK2930.51Human medchemexpress.comdcchemicals.comcaymanchem.com
TRPA1Ca²⁺ InfluxHEK2930.54Rat medchemexpress.comdcchemicals.com
TRPA1Ca²⁺ InfluxHEK2930.50Mouse medchemexpress.comdcchemicals.com
TRPA15-HT ReleaseQGP-172.5Human medchemexpress.comcaymanchem.com

The research into TRPA1, the target of this compound, has a rich history. The gene for TRPA1, also known as ANKTM1, was first cloned from lung fibroblasts in 1999. nih.govfrontiersin.org Initially, its function was not fully understood, but a landmark study in 2003 identified it as a receptor for noxious cold temperatures. mdpi.comeneuro.org Subsequent research rapidly expanded our understanding, establishing TRPA1 as a polymodal sensor. nih.gov It is activated by a remarkably diverse range of stimuli, including chemical irritants like those found in mustard oil, garlic, and cinnamon, as well as environmental toxicants and endogenous inflammatory mediators. nih.govnih.govphysiology.org

TRPA1 is expressed in a subset of peripheral sensory neurons and various non-neuronal cells, implicating it in a wide array of physiological and pathological processes. nih.govnih.govnih.gov This broad involvement has made it an attractive therapeutic target for numerous conditions. The therapeutic potential of modulating TRPA1 is being explored for:

Pain and Inflammation : TRPA1 is a key player in detecting pain-inducing stimuli and is involved in both acute and chronic pain states, including inflammatory and neuropathic pain. nih.govacs.orgwikipedia.org Blocking TRPA1 is a major focus for developing new analgesics. acs.org

Respiratory Diseases : The channel is found on sensory nerves in the airways and is implicated in cough, asthma, and Chronic Obstructive Pulmonary Disease (COPD). acs.orgfrontiersin.orgatsjournals.org

Cardiovascular Conditions : TRPA1 is expressed in the cardiovascular system and is involved in regulating vascular tone, blood flow, and protective responses to ischemia-reperfusion injury. frontiersin.orgfrontiersin.org

Gastrointestinal Disorders : In the gut, TRPA1 contributes to motility, visceral pain perception, and mucosal defense. frontiersin.org

Skin Conditions : TRPA1 is involved in itch, particularly histamine-independent pruritus seen in diseases like atopic dermatitis. mdpi.com

While much of the therapeutic focus has been on TRPA1 antagonists to block its pro-inflammatory and pain-signaling functions, there is a compelling, albeit more complex, rationale for investigating TRPA1 agonists like this compound. acs.orgnih.gov The activation of TRPA1 is not solely pro-inflammatory; in certain contexts, it can trigger protective, anti-inflammatory, and even analgesic effects. frontiersin.org

The rationale for studying TRPA1 agonists includes:

Dual Anti- and Pro-Inflammatory Roles : TRPA1 activation can lead to the release of neuropeptides that promote neurogenic inflammation. frontiersin.org However, some studies suggest that TRPA1 agonists can also exert anti-inflammatory effects by regulating vascular tension, improving mitochondrial function, and modulating macrophage responses. nih.govfrontiersin.org

Visceral Analgesia : In contrast to its role in other pain types, TRPA1 activation has shown analgesic effects in models of visceral pain. medchemexpress.com For instance, the agonist this compound was reported to have an analgesic effect in a rat model of colorectal distension. physiology.orgmdpi.com

Cardioprotection : Activation of TRPA1 has been shown to be protective in models of cardiac ischemia-reperfusion injury, where the agonist this compound attenuated myocardial damage. nih.govfrontiersin.org This effect is partly attributed to the regulation of vascular function and cellular protective mechanisms.

Channel Desensitization : Prolonged or repeated activation of TRPA1 by an agonist can lead to the desensitization of the channel, rendering it less responsive to subsequent stimuli. mdpi.com This mechanism is similar to how capsaicin, a TRPV1 agonist, is used to treat pain. This agonist-induced desensitization could be a therapeutic strategy for certain conditions. mdpi.com

Historical Context of TRPA1 Research and its Therapeutic Potential

Current Status of this compound in Preclinical and Clinical Development

This compound is primarily characterized through preclinical research. It was developed by Astellas Pharma, Inc., and one database lists its highest global research and development status as "Pending". patsnap.com

Extensive preclinical studies have demonstrated its effects in various animal models. These studies highlight its potential utility in gastrointestinal and cardiovascular applications. In mouse models of drug-induced constipation, oral administration of this compound was shown to improve colonic transit. medchemexpress.comcaymanchem.com In a rat model of visceral pain (colorectal distension), this compound significantly reduced the number of abdominal contractions, indicating an analgesic effect. medchemexpress.comdcchemicals.com Furthermore, in a rat model of myocardial ischemia-reperfusion, the TRPA1 activator this compound was found to reduce cardiomyocyte death and attenuate myocardial injury. nih.gov

Preclinical In Vivo Findings for this compound
Animal ModelConditionObserved EffectReference
MouseLoperamide-induced constipationSignificantly improved delayed colonic transit medchemexpress.comcaymanchem.com
RatColorectal distension (visceral pain model)Reduced the number of abdominal contractions medchemexpress.comdcchemicals.com
RatMyocardial ischemia-reperfusionAttenuated myocardial injury and reduced cardiomyocyte death nih.gov
MouseNociception ModelProduced mechanical hypersensitivity, which was blocked by a TRPA1 antagonist nih.gov

Despite these promising preclinical findings, there is limited public information available regarding the progression of this compound into human clinical trials. It is frequently used as a reference agonist in research to probe the function of the TRPA1 channel. nih.govjneurosci.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14FNO3 B605638 ASP7663 CAS No. 1190217-35-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-2-[7-fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3/c1-8(2)7-16-13-9(4-3-5-11(13)15)10(14(16)19)6-12(17)18/h3-6,8H,7H2,1-2H3,(H,17,18)/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVZUIGCNAAMIC-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC=C2F)C(=CC(=O)O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C2=C(C=CC=C2F)/C(=C\C(=O)O)/C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401336557
Record name ASP-7663
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190217-35-6
Record name ASP-7663
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Molecular and Cellular Pharmacology of Asp7663

Mechanism of Action as a TRPA1 Agonist

The primary mechanism of ASP7663 involves the direct activation of TRPA1, a non-selective cation channel that is a member of the extensive transient receptor potential (TRP) channel family. patsnap.comnih.gov These channels are crucial sensors for a variety of stimuli, including environmental irritants and changes in temperature. wikipedia.orgmdpi.com

This compound functions as a direct activator of the TRPA1 ion channel. guidetopharmacology.org Upon binding, it induces a conformational change in the channel protein, leading to its opening. escholarship.org This activation allows for the influx of cations, most notably calcium ions (Ca2+), across the plasma membrane of the cell. nih.govnih.gov This influx is a key step that initiates downstream cellular responses. The action of this compound can be blocked by TRPA1 antagonists such as HC-030031, confirming its specific interaction with the TRPA1 channel. caymanchem.comnih.gov

Research demonstrates that this compound effectively activates TRPA1 channels across different species, including humans, rats, and mice, with similar potency. guidetopharmacology.orgnih.gov In studies using human embryonic kidney (HEK293) cells engineered to express these specific TRPA1 channels, this compound induced channel activation in a comparable manner. medchemexpress.com The half-maximal effective concentrations (EC50) were found to be approximately 0.5 µM for all three species, indicating a consistent and potent agonistic activity. medchemexpress.comtocris.comcaymanchem.com

Table 1: Potency of this compound on TRPA1 Channels Across Species

Species Cell Line EC50 (µM) 95% Confidence Interval (µM)
Human HEK293 0.51 0.40–0.66
Rat HEK293 0.54 0.41–0.72
Mouse HEK293 0.50 0.41–0.63

Data sourced from studies on HEK293 cells expressing the respective TRPA1 channels. medchemexpress.com

A hallmark of TRPA1 channel activation by this compound is the subsequent increase in intracellular calcium (Ca2+) concentration. medchemexpress.com This effect is concentration-dependent; as the concentration of this compound increases, so does the influx of calcium into the cells expressing TRPA1 channels. medchemexpress.com This was demonstrated in fluorescent-based calcium assays using HEK293 cells, where exposure to this compound led to a rapid and measurable rise in intracellular calcium levels. nih.gov

Transient Receptor Potential Ankyrin 1 (TRPA1) is highly expressed in enterochromaffin (EC) cells, which are responsible for releasing 5-hydroxytryptamine (5-HT), also known as serotonin (B10506). nih.gov this compound leverages this by stimulating TRPA1 on EC cells, thereby triggering the release of 5-HT. tocris.comnih.gov In studies utilizing the QGP-1 cell line, a human pancreatic carcinoid cell line that serves as a model for enterochromaffin cells, this compound was shown to stimulate 5-HT release in a concentration-dependent manner. medchemexpress.comcaymanchem.com

Table 2: Effect of this compound on 5-HT Release

Cell Line Action EC50 (µM)
QGP-1 5-HT Release 72.5

Data sourced from studies on QGP-1 enterochromaffin cells that endogenously express TRPA1. caymanchem.comcaymanchem.comcvmh.fr

Concentration-Dependent Increase in Intracellular Calcium

Selectivity Profile of this compound for TRPA1

This compound is characterized as a selective TRPA1 agonist. medchemexpress.comtocris.com Its pharmacological activity is primarily directed towards the TRPA1 channel, with minimal interaction with other related receptors or ion channels at effective concentrations. tocris.com

The selectivity of this compound has been evaluated against other members of the TRP channel family. Studies have shown that it displays little to no significant agonistic activity on other sensory TRP channels, such as TRPM8 and TRPV3, highlighting its specificity for TRPA1. mdpi.comdntb.gov.ua While one study noted that very high concentrations of this compound (316 µM) could induce some calcium influx in non-transfected HEK293 cells, this effect occurs at levels far exceeding the concentrations required for potent TRPA1 activation. nih.gov This indicates a high degree of selectivity for TRPA1 under typical experimental and physiological concentrations. tocris.com

Assessment against Other Receptors, Channels, and Enzymes

This compound is characterized as a selective activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. scientificlabs.co.uksigmaaldrich.comguidetopharmacology.orgwikipedia.org Extensive screening has demonstrated its high specificity for TRPA1. Studies have shown that this compound displays little to no significant affinity or activity at a large panel of over 60 other related receptors, ion channels, and enzymes. scientificlabs.co.uksigmaaldrich.comtocris.comguidetomalariapharmacology.org This selectivity profile distinguishes it as a targeted agonist for studying TRPA1-mediated pathways. tocris.com However, at very high concentrations (316 µM), some off-target effects leading to calcium influx have been observed in non-transfected HEK293 cells, suggesting potential interaction with endogenous calcium channels under such conditions. nih.gov

Receptor Desensitization and Modulation

Absence of Rapid Desensitization by this compound in vitro

In vitro studies utilizing mouse TRPA1 (mTRPA1)-transfected HEK293 cells have indicated that this compound does not cause rapid desensitization of the TRPA1 channel. nih.gov Unlike some other TRPA1 agonists, this compound at a concentration of 316 µM was observed to produce a more persistent calcium influx over a period of 120 seconds. nih.gov This characteristic of inducing a sustained response without a quick decline in channel activity was a key factor in its selection for investigating the pharmacological profiles of TRPA1 channels in certain experimental models. nih.gov While studies on colonic afferent tissue have noted marked tachyphylaxis (a form of rapid desensitization) upon repeated application of this compound, the findings in heterologous expression systems like HEK293 cells point towards a lack of rapid desensitization. nih.govnih.gov

Comparison with Other TRPA1 Agonists (e.g., AITC) Regarding Desensitization

The desensitization profile of this compound contrasts with that of other well-known TRPA1 agonists, such as allyl isothiocyanate (AITC). nih.gov AITC is known to cause rapid desensitization and internalization of the TRPA1 channel. researchgate.netnanion.de This is observed in vitro as a transient calcium influx that quickly diminishes, even at high concentrations. nih.gov In direct comparisons using mTRPA1-transfected HEK293 cells, while this compound and AITC displayed similar potencies, their kinetic profiles were distinct. nih.gov AITC's activation leads to a rapid decline in activity, whereas this compound induces a more prolonged and sustained response. nih.govresearchgate.net This suggests that this compound does not rapidly desensitize the TRPA1 channel in the same manner as AITC. nih.govresearchgate.net

Interaction with TRPA1 Antagonists (e.g., HC-030031, A-967076, TCS-5861528)

The activity of this compound as a TRPA1 agonist is modulated by known TRPA1 antagonists. Its effects can be inhibited by compounds such as HC-030031, A-967076, and TCS-5861528. nih.govresearchgate.net These antagonists effectively block the actions of this compound, confirming that its primary mechanism of action is through the TRPA1 channel. nih.govtargetmol.com

Competitive Inhibition Studies

Studies involving TRPA1 antagonists have demonstrated that they act as competitive inhibitors of this compound-mediated channel activation. nih.govresearchgate.net In assays with mTRPA1-transfected HEK293 cells, the presence of increasing concentrations of the antagonists HC-030031, TCS-5861528, and A-967076 caused a rightward shift in the dose-response curve of this compound. researchgate.net This shift is a hallmark of competitive antagonism, where the inhibitor competes with the agonist for the same binding site on the receptor. libretexts.org The antagonist-channel affinities were quantified using Schild plot analysis to determine pA2 values. researchgate.net A-967076 was found to be the most potent antagonist, with a significantly higher affinity for the channel compared to HC-030031 and TCS-5861528. nih.govresearchgate.net

Table 1: Competitive Inhibition of this compound by TRPA1 Antagonists in mTRPA1-transfected HEK293 cells
AntagonistpA2 ValueCalculated Affinity (µM)
HC-0300315.65 ± 0.22.2
TCS-58615285.34 ± 0.24.6
A-9670767.0 ± 0.30.09

Data sourced from Ko et al., 2019. researchgate.net

Impact on this compound-Mediated Calcium Influx

TRPA1 antagonists effectively inhibit the intracellular calcium influx initiated by this compound. nih.gov In studies using HEK293 cells transfected with mouse TRPA1, the antagonists HC-030031, TCS-5861528, and A-967076 all demonstrated a dose-dependent attenuation of this compound-mediated calcium mobilization. nih.govresearchgate.net Similarly, in HEK293 cells transfected with zebrafish TRPA1 paralogs (zTRPA1a and zTRPA1b), HC-030031 was able to inhibit the calcium influx caused by this compound. nih.govresearchgate.net This blockade of calcium entry confirms that the observed agonistic effects of this compound are indeed mediated through the activation of the TRPA1 ion channel, which is permeable to calcium ions. nih.govgenecards.org

Iii. Preclinical Investigations of Asp7663 in Disease Models

Gastrointestinal Disorders

ASP7663, a selective agonist of the transient receptor potential ankyrin 1 (TRPA1) channel, has demonstrated significant effects in models of gastrointestinal dysfunction. nih.govguidetopharmacology.orgmedchemexpress.com The TRPA1 channel is recognized as a key player in sensing a wide range of stimuli within the gastrointestinal tract and is implicated in the pathophysiology of various GI disorders, including irritable bowel syndrome (IBS) and inflammatory bowel disease. physiology.orgfrontiersin.org

Anti-Constipation Effects

This compound has shown promise as a prokinetic agent with the ability to alleviate constipation. nih.govmedchemexpress.com Its mechanism of action is linked to the activation of TRPA1 receptors, which are highly expressed on enterochromaffin (EC) cells in the gut. nih.gov These cells are responsible for releasing 5-hydroxytryptamine (5-HT), a key neurotransmitter that regulates gastrointestinal motility. nih.gov In vitro studies have confirmed that this compound stimulates the release of 5-HT from a human EC cell line (QGP-1). nih.govmedchemexpress.com

The anti-constipation effects of this compound have been extensively studied in loperamide-induced constipation models in mice. nih.govmdpi.com Loperamide (B1203769) is an opioid receptor agonist that is commonly used to induce constipation in animal models by inhibiting intestinal motility and fluid secretion. nih.govmdpi.com In these models, oral administration of this compound has been shown to significantly improve delayed colonic transit. nih.gov One common method to assess colonic transit is the bead expulsion test, where the time taken for a surgically inserted bead to be expelled from the distal colon is measured. researchgate.netmeliordiscovery.com Treatment with loperamide significantly prolongs this expulsion time, and this compound has been shown to effectively reverse this effect, indicating its prokinetic properties. medchemexpress.com

Effect of Oral this compound on Loperamide-Induced Delay in Colonic Transit in Mice

Treatment GroupEffect on Bead Expulsion TimeSignificance
VehicleNormal-
LoperamideProlongedp < 0.05 vs. Vehicle
Loperamide + this compoundShortenedp < 0.05 vs. Loperamide

Interestingly, the route of administration of this compound plays a crucial role in its anti-constipation effects. nih.gov Studies have shown that oral administration of this compound significantly improves loperamide-induced delays in colonic transit in mice. nih.govmedchemexpress.com However, intravenous administration of the compound does not produce the same effect. nih.gov This suggests that the anti-constipation action of this compound is initiated from the mucosal side of the gastrointestinal tract, where it can directly interact with TRPA1 receptors on enterochromaffin cells. nih.gov

The vagus nerve, a critical component of the parasympathetic nervous system, plays a significant role in regulating gastrointestinal function, including motility and secretion. massgeneral.orgfrontiersin.orgochealthpsych.com Preclinical studies have revealed that the prokinetic effects of orally administered this compound are dependent on intact vagus nerves. nih.gov In vagotomized mice, the ability of this compound to improve loperamide-induced constipation was inhibited. nih.gov This finding suggests that the activation of TRPA1 receptors on enterochromaffin cells by this compound triggers a signal that is transmitted to the central nervous system via vagal afferent pathways, which in turn modulates colonic motility. nih.gov

While this compound demonstrates prokinetic effects in vivo, its impact on colonic propulsive motor activity (CPMC), also known as colonic migrating motor complexes, in in-vitro settings presents a more complex picture. frontiersin.orgnih.gov One study using an in-vitro murine model of colonic peristaltic-like complexes found that the application of this compound caused a dose-dependent decrease in the frequency of CPMCs. frontiersin.orgnih.gov This inhibitory effect was reversible and could be blocked by a TRPA1 antagonist, confirming the involvement of the TRPA1 channel. frontiersin.orgnih.gov These findings suggest that while the primary anti-constipation effect of this compound in vivo is mediated through a vagal reflex arc initiated from the gut lumen, direct activation of TRPA1 channels on enteric nerves within the colonic wall may have an inhibitory influence on motor activity. frontiersin.org

In-Vitro Effects of this compound on Colonic Propulsive Motor Complexes (CPMCs) in Mice

ParameterEffect of this compoundReversibilityBlocked by TRPA1 Antagonist
CPMC FrequencyDecreaseYesYes
CPMC AmplitudeDecreaseNoYes
Involvement of Vagus Nerves in Gastrointestinal Effects

Anti-Abdominal Pain Actions

In addition to its anti-constipation effects, this compound has also been shown to possess anti-abdominal pain properties. nih.govmedchemexpress.com This is particularly relevant for conditions like irritable bowel syndrome, where constipation is often accompanied by visceral pain. nih.gov The analgesic effect of this compound has been demonstrated in a rat model of colorectal distension (CRD), a standard method for assessing visceral pain. nih.gov In this model, both oral and intravenous administration of this compound significantly inhibited the abdominal pain response induced by CRD. nih.gov This suggests that the anti-nociceptive effects of this compound are mediated through systemic circulation, in contrast to its prokinetic effects, which are localized to the gut lumen. nih.gov The proposed mechanism for this analgesic action is the desensitization of TRPA1 channels on sensory nerves following initial activation. nih.gov

Modulation of Abdominal Contractions

Cardiovascular Physiology and Pathology

Recent research has explored the role of the TRPA1 channel in cardiovascular events, specifically in the context of myocardial ischemia-reperfusion (I/R) injury. nih.govpatsnap.com I/R injury refers to the additional damage that occurs when blood supply is restored to heart tissue after a period of ischemia (lack of oxygen), a common event following a heart attack. mdpi.comanatoljcardiol.com Preclinical studies using a rat in vivo model of cardiac I/R injury have investigated the effects of the TRPA1 activator this compound. nih.govpatsnap.comfrontiersin.org

A critical outcome in I/R injury models is the size of the myocardial infarct (the area of dead heart tissue). mdpi.com In a rat model of cardiac injury, administration of this compound demonstrated a significant cardioprotective effect. nih.govpatsnap.com The TRPA1 activator reduced the myocardial infarct size as a percentage of the total area at risk. nih.gov This suggests that activating the TRPA1 channel can limit the extent of tissue damage following reperfusion. nih.govfrontiersin.org

Table 2: Cardioprotective Effects of this compound in Ischemia-Reperfusion Injury Models
ModelParameter MeasuredControl Group ResultThis compound Treated Group ResultSource
In Vivo Rat I/R ModelInfarct Size / Area at Risk (%)66 ± 6%45 ± 5% nih.govpatsnap.com
In Vitro Isolated CardiomyocytesDead Cells per Field (%)36 ± 3%20 ± 3% nih.govpatsnap.com

Myocardial Ischemia-Reperfusion Injury Models

Potential Link to Cyclooxygenase-2 (COX-2) Inhibitors and Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

While this compound acts as a Transient Receptor Potential Ankyrin 1 (TRPA1) agonist, its role in modulating inflammatory and pain pathways intersects with the mechanisms of Cyclooxygenase-2 (COX-2) inhibitors and Non-Steroidal Anti-inflammatory Drugs (NSAIDs). NSAIDs function by competitively inhibiting COX enzymes, which convert arachidonic acid into inflammatory prostaglandins. nih.gov The therapeutic anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, whereas the inhibition of COX-1 is linked to undesired side effects. nih.gov

The link to TRPA1, and by extension its agonists like this compound, is found within the broader inflammatory cascade. TRPA1 is recognized as a sensor for cellular stress, tissue damage, and inflammatory responses. frontiersin.org It can be activated by various products of oxidative stress and inflammation, some of which are downstream or parallel to the pathways affected by NSAIDs. physiology.orgnih.gov For instance, TRPA1 is a receptor for multiple products of oxidative stress, and its activation can induce the release of inflammatory mediators. frontiersin.orgnih.gov Interestingly, research has shown that some metabolites of NSAIDs, such as the acyl-glucuronide metabolite of ibuprofen, can interact with the TRPA1 pathway, inhibiting the release of inflammatory cytokines like IL-8. frontiersin.org This suggests a complex interplay where both TRPA1 channels and COX enzymes are key players in the inflammatory and nociceptive processes, making them both targets for anti-inflammatory and analgesic research. nih.govmdpi.com

Vascular Function and Inflammation

The TRPA1 channel is widely expressed in vascular cells and is integral to regulating various aspects of vascular function, including vasomotor function, hemodynamics, and signal transduction. frontiersin.org Its activation is associated with protective roles in tissues affected by ischemia. frontiersin.org

The activation of the TRPA1 channel is a significant regulator of vascular tone. mdpi.comnih.gov Studies have demonstrated that TRPA1 agonists can induce vasodilation in various vascular beds. mdpi.comfrontiersin.org This response is often mediated through two primary mechanisms. First, TRPA1 channels located on adventitial sensory nerve fibers can trigger neurogenic vasodilation by stimulating the release of vasodilators, most notably calcitonin gene-related peptide (CGRP). mdpi.comnih.gov The application of TRPA1 agonists like allyl isothiocyanate (AITC) to precontracted rat mesenteric arteries caused relaxation, an effect that was blocked by a CGRP receptor antagonist. mdpi.com Secondly, in certain vasculatures like the cerebral arteries, TRPA1 is expressed in the endothelium, where its activation leads directly to endothelium-dependent vasodilation. nih.govfrontiersin.org This process involves calcium (Ca²⁺) influx into endothelial cells, which in turn activates potassium channels, leading to hyperpolarization and relaxation of the adjacent vascular smooth muscle cells. nih.govfrontiersin.orgresearchgate.net For instance, a study demonstrated that the TRPA1 agonist this compound increased cutaneous vascular conductance, a measure of blood flow, highlighting its role in vasodilation. researchgate.net

The function of endothelial cells is critically impacted by TRPA1 channel activity. mdpi.comnih.gov Activation of endothelial TRPA1 channels by agonists initiates a Ca²⁺ influx, which is a key signaling event. nih.govfrontiersin.org This increase in intracellular calcium can lead to the production and release of vasodilating factors. frontiersin.org Stimulation of TRPA1 extends this Ca²⁺ signaling along the endothelium, resulting in vasodilation of cerebral arteries. frontiersin.orgfrontiersin.org In the context of inflammation, TRPA1 activation has been shown to affect endothelial barrier function. nih.gov For example, in a model of inflammation induced by cigarette smoke extract, blocking TRPA1 activity attenuated the increase in capillary permeability, suggesting that TRPA1 activation can modulate the integrity of the endothelial cell barrier. nih.gov

Atherosclerosis is a chronic inflammatory disease, and emerging research points to a significant role for the TRPA1 channel in its pathology. frontiersin.orgnih.gov TRPA1 is upregulated in atherosclerotic plaques and appears to modulate the inflammatory phenotype of macrophages, which are key cells in the development of these lesions. frontiersin.orgnih.gov In mouse models of atherosclerosis (ApoE-KO mice), activation of TRPA1 with the agonist AITC was found to suppress the progression of atherosclerosis. mdpi.com Conversely, the pharmacological blockade or genetic deletion of TRPA1 in these mice led to aggravated atherosclerotic lesions and increased levels of circulatory inflammatory cytokines. mdpi.com Activating TRPA1 in macrophages with AITC was shown to weaken the inflammatory response. nih.gov These findings suggest that TRPA1 activation plays a protective role against the development of atherosclerosis, making TRPA1 agonists like this compound a subject of interest in this research area. nih.govmdpi.comresearchgate.net

Impact on Endothelial Cell Function

Pain Research (Beyond Gastrointestinal)

The TRPA1 channel is prominently expressed in sensory neurons and is a well-established mediator of both acute and chronic inflammatory pain. physiology.orgmdpi.comphysiology.org It acts as a sensor for a wide array of noxious stimuli, including environmental irritants and endogenous molecules produced during tissue injury. physiology.orgresearchgate.net

This compound has been utilized as a tool in various preclinical nociception models to investigate pain mechanisms. researchgate.netpurdue.edu In these models, this compound acts as a TRPA1 agonist to induce pain-like or nocifensive behaviors, which can then be used to test the efficacy of potential analgesic compounds. purdue.edunih.gov

One prominent model employs zebrafish larvae. researchgate.netpurdue.edu In these studies, treatment with this compound induces a significant increase in swimming behavior, termed hyperlocomotion, which is interpreted as a nociceptive-like phenotype. researchgate.netpurdue.edu This behavioral response is mediated by TRPA1, as pretreatment with a known TRPA1 antagonist, HC-030031, effectively blocks the this compound-induced hyperlocomotion. purdue.edunih.gov This model provides an effective in vivo system for screening novel TRPA1-targeted drugs for chronic pain. researchgate.netpurdue.edu

In rodent models, this compound has been shown to induce mechanical hypersensitivity. nih.gov This finding provides further validation of its utility in creating pain models that mimic symptoms of chronic pain in humans. purdue.edu The effects observed in these models are consistent with the known function of TRPA1 in nociception. physiology.org

Table 1: Preclinical Nociception Models Utilizing this compound

Model System Behavioral Endpoint Observation with this compound Effect of TRPA1 Antagonist (HC-030031) Reference
Zebrafish Larvae (5 dpf) Locomotor Activity (Swimming) Increased hyperlocomotion Blocked this compound-induced hyperlocomotion researchgate.netpurdue.edunih.gov
Mouse Mechanical Hypersensitivity Induced mechanical hypersensitivity Blocked this compound-induced hypersensitivity nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name Abbreviation / Synonym Classification / Role
This compound TRPA1 Agonist
Arachidonic Acid AA Polyunsaturated fatty acid, precursor to prostaglandins
Prostaglandins PGs Lipid compounds involved in inflammation
Ibuprofen Non-Steroidal Anti-inflammatory Drug (NSAID)
Allyl isothiocyanate AITC TRPA1 Agonist
Calcitonin gene-related peptide CGRP Vasodilator neuropeptide
HC-030031 TRPA1 Antagonist
Celecoxib Selective COX-2 Inhibitor
Rofecoxib Selective COX-2 Inhibitor
Naproxen Non-Steroidal Anti-inflammatory Drug (NSAID)
Etoricoxib Selective COX-2 Inhibitor
Parecoxib Selective COX-2 Inhibitor
Valdecoxib Selective COX-2 Inhibitor
Indomethacin Non-Steroidal Anti-inflammatory Drug (NSAID)
Cinnamaldehyde (B126680) CA TRPA1 Agonist
Acrolein TRPA1 Agonist
Allicin TRPA1 Agonist
Curcumin TRPA1 Agonist
Carnosol TRPA1 Agonist
A-967079 TRPA1 Antagonist
TCS-5861528 TRPA1 Antagonist
(R)-naproxen COX-2 Inhibitor
4-hydroxynonenal 4-HNE Endogenous TRPA1 agonist
Cannabidiol CBD Phytocannabinoid, TRPA1 agonist
Carvacryl acetate TRPA1 agonist

Evaluation of this compound in Zebrafish Locomotor Behavior as a Nociceptive Assay

The zebrafish (Danio rerio) has emerged as a valuable in vivo model for studying nociception and for the discovery of novel analgesic compounds. researchgate.net The activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel in zebrafish larvae by chemical irritants leads to a noticeable increase in swimming behavior, which is interpreted as a nociceptive-like escape response. researchgate.netpurdue.edu This hyperlocomotion provides a quantifiable measure to assess the effects of compounds targeting the TRPA1 pathway. purdue.edu

In this context, the selective TRPA1 agonist this compound has been utilized to establish a robust pharmacological model of TRPA1-mediated nociception in zebrafish larvae. researchgate.netpurdue.edu Studies have demonstrated that treating 5-day-post-fertilization (dpf) zebrafish larvae with this compound induces a significant and dose-dependent increase in locomotor activity. purdue.edunih.gov This hyperlocomotion serves as a behavioral surrogate for the pain-like sensations experienced by higher organisms upon TRPA1 activation. purdue.edu

The specificity of this response to TRPA1 activation was confirmed by pre-treating the larvae with a known TRPA1 antagonist, HC-030031. The pre-incubation with HC-030031 effectively blocked the hyperlocomotion induced by this compound, validating that the observed behavioral changes are indeed mediated through the TRPA1 channel. researchgate.netpurdue.edunih.gov

Interestingly, research has also revealed a biphasic dose-response to this compound in zebrafish larvae. While higher concentrations (31.6 and 100 μM) induce hyperlocomotion, lower doses (3.16 and 10 μM) have been observed to cause hypolocomotion, a decrease in swimming activity. nih.gov This complex behavioral response highlights the nuanced role of TRPA1 signaling in nociception.

The use of this compound in this zebrafish model provides a valuable tool for screening new anti-nociceptive drug candidates. purdue.edu By measuring the ability of test compounds to attenuate this compound-induced hyperlocomotion, researchers can identify potential analgesics that act by modulating the TRPA1 pathway. purdue.edu

Table 1: Effect of this compound on Zebrafish Larvae Locomotor Behavior

Treatment Group Concentration (μM) Observed Behavior Reference
This compound 100 Increased swimming behavior (hyperlocomotion) researchgate.netnih.gov
This compound 31.6 Hyperlocomotion nih.gov
This compound 10 Hypolocomotion nih.gov
This compound 3.16 Hypolocomotion nih.gov

Anti-Nociceptive Mechanisms

While this compound is a TRPA1 agonist and thus induces nociceptive responses, the study of its mechanisms provides insight into the broader field of anti-nociception. The primary mechanism underlying pain sensation mediated by TRPA1 is the influx of calcium ions into sensory neurons upon channel activation. purdue.edu This influx leads to membrane depolarization and the generation of a pain signal. nih.gov

However, prolonged or high-dose activation of TRPA1 can lead to a phenomenon known as desensitization or defunctionalization, which can result in an analgesic effect. nih.gov This process involves a temporary loss of the neuron's ability to respond to further stimuli. nih.gov Some TRPA1 agonists, for instance, have been shown to have anti-nociceptive effects through this desensitization mechanism. nih.govmdpi.com

In the context of visceral pain, studies have indicated that the analgesic effect of a TRPA1 agonist was attributable to the direct desensitization of TRPA1 channels. nih.govactascientific.com this compound itself has been shown to exhibit inhibitory effects on colorectal distension in rats, suggesting an anti-nociceptive action in models of visceral pain. medchemexpress.com This effect is thought to be triggered from the mucosal side of the gut wall, involving the activation of vagus nerves. patsnap.com

Furthermore, the TRPA1 channel is a downstream effector of various G-protein coupled receptors (GPCRs) involved in pain and inflammation. mdpi.comwikipedia.org For example, µ-opioid receptors (µORs), the targets of strong painkillers like morphine, can inhibit pro-nociceptive channels, including TRPA1, through signaling cascades involving Gβγ proteins. elifesciences.org This highlights the complex interplay of different signaling pathways in modulating pain perception.

Inflammation and Immunomodulation

Role of TRPA1 in Inflammatory Responses

The TRPA1 channel is a key player in the body's inflammatory responses, acting as both a sensor of inflammatory mediators and an instigator of inflammatory processes. annualreviews.org It is expressed not only in sensory neurons but also in various non-neuronal cells, including keratinocytes, epithelial cells, and immune cells like macrophages and mast cells. mdpi.commdpi.comfrontiersin.org This widespread expression allows TRPA1 to orchestrate a range of cellular processes central to inflammation, such as cytokine production and cell differentiation. nih.gov

At sites of tissue injury, a variety of inflammatory agents are released, including bradykinin, prostaglandins, and reactive oxygen species (ROS). mdpi.com Many of these endogenous molecules can directly or indirectly activate TRPA1. mdpi.comwikipedia.org For instance, ROS can lead to the formation of reactive carbonyl species that directly stimulate the channel. mdpi.com The activation of TRPA1 on sensory neurons triggers the release of pro-inflammatory neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), which contribute to neurogenic inflammation. annualreviews.orgnih.gov This process leads to vasodilation, increased vascular permeability, and the recruitment of immune cells to the site of injury. mdpi.comannualreviews.org

TRPA1's role extends to various inflammatory conditions, including skin inflammation, airway inflammation, and inflammatory bowel disease. mdpi.commdpi.comcsic.es In the airways, TRPA1 activation by irritants can lead to bronchoconstriction, mucus secretion, and cough, which are protective reflexes but can contribute to chronic conditions like asthma when dysregulated. mdpi.comfrontiersin.org However, the role of TRPA1 in inflammation can be dual, sometimes exhibiting pro-inflammatory effects in the early stages and potentially anti-inflammatory effects as the condition progresses. nih.gov

This compound's Potential Anti-Inflammatory Effects

While TRPA1 activation is often associated with pro-inflammatory responses, there is evidence to suggest that its modulation can also lead to anti-inflammatory effects. The desensitization of TRPA1 channels following activation by an agonist can lead to a reduction in neurogenic inflammation. mdpi.com

Some studies have indicated that TRPA1 agonists can exert protective effects in certain contexts. For example, the TRPA1 activator this compound was found to attenuate myocardial injury in a rat model of ischemia-reperfusion. nih.gov Similarly, other TRPA1 agonists have demonstrated vasodilatory effects and protection against endothelial dysfunction. nih.gov

The rationale behind the potential anti-inflammatory effects of TRPA1 agonists like this compound lies in the complex downstream consequences of channel activation. This can include the regulation of vascular tone, improvement of mitochondrial function, and modulation of macrophage-mediated inflammatory responses. nih.gov For instance, TRPA1 activation has been shown to modulate the transition of macrophages to an anti-inflammatory phenotype. nih.gov

Modulation of Inflammatory Mediators

The activation of TRPA1 by compounds like this compound can significantly influence the release and activity of various inflammatory mediators. A key consequence of TRPA1 activation in sensory neurons is the release of neuropeptides, which are potent modulators of inflammation. annualreviews.orgnih.gov

Furthermore, TRPA1 activation is linked to the production of various cytokines and chemokines. For example, upregulation of TRPA1 in human fibroblast cells can increase the release of interleukin-8 (IL-8), a pro-inflammatory chemokine. nih.gov Conversely, inhibition of TRPA1 can reduce the release of IL-8 and the NLRP3/caspase-1 inflammasome complex. nih.gov

The interplay between TRPA1 and inflammatory mediators is bidirectional. Inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and various interleukins (IL-1, IL-6, IL-8) can upregulate the expression and sensitivity of TRPA1 channels, creating a positive feedback loop that can amplify the inflammatory response. nih.govfrontiersin.org this compound, by activating TRPA1, stimulates the release of 5-hydroxytryptamine (5-HT) from enterochromaffin cells, which endogenously express TRPA1. caymanchem.comtocris.com 5-HT is a key signaling molecule in the gut with diverse physiological roles, including the modulation of inflammation.

Table 2: this compound and Modulation of Inflammatory Mediators

Action of this compound Mediator Cell Type Consequence Reference

Other Investigational Areas

Beyond its role in nociception and inflammation, this compound has been investigated for its effects in other physiological and pathological contexts. One notable area of research is its potential application in gastrointestinal disorders. This compound has been shown to exert anti-constipation effects in animal models of drug-induced constipation. medchemexpress.compatsnap.com This pro-motility effect is believed to be mediated by the stimulation of 5-HT release from enterochromaffin cells in the gut, which in turn activates vagal nerves. patsnap.com

Another area of investigation is the role of TRPA1 activation in cardiovascular protection. As mentioned previously, the TRPA1 activator this compound demonstrated a reduction in myocardial injury in a rat model of ischemia-reperfusion. patsnap.comnih.gov This suggests a potential therapeutic role for TRPA1 agonists in protecting the heart from damage following events like a heart attack. The mechanism is thought to involve the regulation of myocardial reperfusion injury. patsnap.com

The broad expression and diverse functions of the TRPA1 channel suggest that its selective activation by compounds like this compound could have therapeutic implications in a range of other conditions. Further research is needed to fully elucidate these potential applications.

Renal Ischemia-Reperfusion Injury (Indirect Evidence via TRPA1 antagonism)

The role of the TRPA1 channel in renal ischemia-reperfusion injury (IRI) is complex, with studies presenting seemingly contradictory findings depending on the specific cell type and experimental model. Evidence suggests that TRPA1's impact on renal IRI is multifaceted, involving both protective and detrimental effects mediated through inflammation and oxidative stress pathways. nih.govmdpi.com

Investigations using TRPA1 antagonists and knockout mice provide indirect evidence of the potential consequences of modulating this channel in the setting of renal IRI. In one animal model of renal IRI, administration of the TRPA1 antagonist HC-030031 was found to be protective. patsnap.com The antagonist reduced levels of kidney injury markers, including kidney injury molecule-1 (KIM-1), blood urea (B33335) nitrogen (BUN), and creatinine. patsnap.com Furthermore, HC-030031 administration lessened the histopathological damage in renal tissue and decreased the levels of inflammatory and apoptotic markers such as interleukin-1beta (IL-1β), interleukin-6 (IL-6), toll-like receptor-4 (TLR-4), and caspase-3. patsnap.com These findings suggest that blocking TRPA1 activity can avert inflammation and apoptosis associated with renal IRI. patsnap.com

Conversely, other studies indicate a protective role for TRPA1 activation. Research has shown that TRPA1 gene ablation in mice can exacerbate renal IRI, leading to increased macrophage infiltration, renal inflammation, and injury. nih.gov Specifically, the knockout of TRPA1 was shown to worsen IRI-induced renal dysfunction and tubular injury and enhance the activation of M1 macrophages, which are associated with inflammation. nih.gov This suggests that TRPA1 activation may have a protective function by downregulating macrophage-mediated inflammation. nih.govnih.gov

Further complicating the picture, studies on renal tubular epithelial cells have demonstrated that TRPA1 expression increases during IRI. mdpi.com In this context, TRPA1 appears to act as an oxidative stress sensor that, when activated by reactive oxygen species (ROS) generated during hypoxia-reoxygenation, can promote inflammation and injury through MAPK/NF-κB signaling. mdpi.com In these models, TRPA1 knockout mice showed less tubular injury, oxidative stress, and inflammation. mdpi.com

While direct studies with this compound in renal IRI are not the focus here, its role as a TRPA1 agonist is relevant. For instance, in models of cardiac ischemia-reperfusion, the TRPA1 activator this compound was found to reduce myocardial injury and cardiomyocyte cell death, suggesting a protective role for TRPA1 activation in that tissue. patsnap.comfrontiersin.org This highlights the tissue-specific and context-dependent role of TRPA1 modulation.

Table 1: Effects of TRPA1 Modulation in Renal Ischemia-Reperfusion Injury Models

Model/Agent Effect on TRPA1 Observed Outcome in Renal IRI Key Findings Reference
HC-030031 Antagonist Protective Reduced kidney injury markers (KIM-1, BUN, Cre), inflammation, and apoptosis. patsnap.com
TRPA1 Knockout Mice Ablation Exacerbated Injury Increased renal dysfunction, tubular injury, and M1 macrophage activation. nih.gov
TRPA1 Knockout Mice Ablation Protective Less tubular injury, oxidative stress, and inflammation. mdpi.com
This compound (in cardiac IRI) Agonist Protective Reduced myocardial injury and cardiomyocyte death. patsnap.comfrontiersin.org

Fibrotic Conditions (Indirect Evidence via TRPA1 modulation)

The TRPA1 channel is expressed in various non-neuronal cell types, including fibroblasts and macrophages, which are key players in the development of fibrosis. mdpi.comcsic.es Preclinical evidence suggests that modulating TRPA1 activity could be a therapeutic strategy for fibrosing diseases.

A study utilizing a bleomycin-induced model of scleroderma, a disease characterized by skin fibrosis, demonstrated a significant role for TRPA1. csic.es In this model, mice deficient in TRPA1 showed attenuated dermal fibrosis compared to wild-type mice. csic.es This suggests that the presence and activation of TRPA1 contribute to the fibrotic process.

The mechanism appears to involve the modulation of macrophage activation. The study proposed that TRPA1 influences inflammatory responses by promoting the activation of M2-type macrophages, which are known to be involved in tissue remodeling and fibrosis. csic.es Therefore, the antagonism or absence of TRPA1 may prevent this alternative macrophage activation, leading to reduced fibrosis. csic.es Given that this compound is a TRPA1 agonist, this indirect evidence suggests its application would likely promote, rather than inhibit, the pro-fibrotic signaling pathway identified in this model. The findings highlight that TRPA1 antagonists, rather than agonists, may hold therapeutic potential for treating fibrosing conditions like scleroderma. csic.es

Table 2: Role of TRPA1 in a Preclinical Model of Fibrosis

Model TRPA1 Status Effect on Fibrosis Proposed Mechanism Reference
Bleomycin-induced scleroderma TRPA1 Deficient Mice Attenuated dermal fibrosis Reduced activation of M2-type macrophages. csic.es
Bleomycin-induced scleroderma Wild Type Mice Promoted fibrosis TRPA1 activation boosts M2-type macrophage activation, leading to fibrosis. csic.es

Iv. Methodological Considerations in Asp7663 Research

In Vivo Animal Models

To assess the therapeutic potential of ASP7663 for constipation, its effects have been studied in established rodent models that mimic delayed gastrointestinal transit. nih.govphysoc.org A common and key model is loperamide-induced constipation in mice. medchemexpress.comcaymanchem.com Loperamide (B1203769), an opioid agonist, slows down gut motility, and the efficacy of a test compound is measured by its ability to counteract this effect. Oral administration of this compound was found to significantly improve the delayed colonic transit in this model. nih.govtargetmol.com

The prokinetic effect of this compound has also been demonstrated in other rodent models, including clonidine-induced constipation. caymanchem.comcaymanchem.combiomol.com Furthermore, mechanistic studies within these models have shown that the beneficial effect of this compound on colonic transit can be blocked by pretreatment with the TRPA1 antagonist HC-030031 and by vagotomy (severing of the vagus nerve). nih.govcaymanchem.com These findings confirm that the in vivo efficacy of this compound is mediated through the activation of TRPA1 channels and involves the vagal nerve pathway. nih.gov

Rodent Models of Abdominal Pain (Colorectal Distension)

The compound this compound has been investigated for its effects on visceral pain using rodent models of colorectal distension (CRD). nih.govmedchemexpress.com In these models, both oral and intravenous administration of this compound have been shown to significantly inhibit the abdominal pain response induced by CRD in rats. nih.gov Specifically, oral administration of this compound was found to reduce the number of abdominal contractions in mice subjected to colorectal distension. caymanchem.com

Research findings indicate that this compound exhibits inhibitory effects on colorectal distension in rats. medchemexpress.commedchemexpress.cn It has been demonstrated to significantly reduce the number of abdominal contractions that are evoked during CRD at various pressures. medchemexpress.com This analgesic effect on the abdomen has been observed with both oral and intravenous routes of administration. nih.govmedchemexpress.com

Table 1: Summary of this compound Effects in Rodent Colorectal Distension Models

Animal Model Administration Route Key Finding Reference
Rat Oral & Intravenous Significantly inhibited colorectal distension-induced abdominal pain response. nih.gov
Mouse Oral Reduced the number of abdominal contractions induced by colorectal distension. caymanchem.com
Rat Oral Exhibited inhibitory effects on colorectal distension. medchemexpress.commedchemexpress.cn
Rat Oral & Intravenous Significantly reduced the number of abdominal contractions at various CRD pressures. medchemexpress.com

Rodent Models of Cardiac Ischemia-Reperfusion Injury

The potential therapeutic effects of this compound have been explored in rodent models of cardiac ischemia-reperfusion (I/R) injury. nih.govpatsnap.com Studies have shown that the activation of the TRPA1 channel by this compound can limit the extent of myocardial injury. nih.govwikipedia.org

In a rat in vivo model of cardiac injury, the administration of TRPA1 activators, including this compound, prior to ischemia resulted in a reduction of myocardial damage. nih.gov Specifically, this compound was found to reduce the infarct size compared to a vehicle control. nih.govpatsnap.com Further investigation in isolated adult rat cardiac myocytes subjected to hypoxia and reoxygenation revealed that this compound reduces cardiac myocyte cell death when administered during the reoxygenation phase. nih.govpatsnap.com This protective effect also occurs during reperfusion in the in vivo rat model. nih.govpatsnap.com

Table 2: Effects of this compound in Rodent Cardiac Ischemia-Reperfusion Injury Models

Model Key Finding Outcome Reference
Rat in vivo model of cardiac injury This compound reduced myocardial injury. 45±5% infarct size/area of risk vs. 66±6% in control. nih.govpatsnap.com
Isolated adult rat cardiac myocytes This compound reduced cardiac myocyte cell death during reoxygenation. 20±3% dead cells per field vs. 36±3% in control. nih.govpatsnap.com

Zebrafish Models for Nociception

Zebrafish larvae have been utilized as an in vivo model to study TRPA1-mediated nociception and for the screening of novel anti-nociceptive drugs. purdue.edudntb.gov.ua In these models, activation of the TRPA1 channel by agonists like this compound induces a hyperlocomotion response, which is interpreted as a nociceptive-like behavior. purdue.eduresearchgate.net

Studies have demonstrated that this compound induces hyperlocomotion in 5 days-post-fertilization (dpf) zebrafish larvae. purdue.edu This behavioral response can be blocked by pretreatment with a known TRPA1 antagonist, suggesting that the observed hyperlocomotion is indeed mediated by the TRPA1 channel. purdue.edu These findings validate the use of zebrafish larvae as a model for investigating TRPA1-targeted drugs. researchgate.net

Pharmacological Tools and Controls

Use of Selective TRPA1 Antagonists (e.g., HC-030031, A-967076, TCS-5861528)

In research involving this compound, selective TRPA1 antagonists are crucial pharmacological tools for verifying that the observed effects are mediated through the TRPA1 channel. Commonly used antagonists include HC-030031, A-967076, and TCS-5861528. nih.govresearchgate.net

For instance, the ameliorating effect of oral this compound on delayed colonic transit in mice was inhibited by pretreatment with the TRPA1 antagonist HC-030031. nih.govtargetmol.com Similarly, in zebrafish models of nociception, pretreatment with HC-030031 blocked the hyperlocomotion induced by this compound. purdue.eduresearchgate.net In studies using mouse TRPA1-transfected HEK293 cells, antagonists such as HC-030031, TCS-5861528, and A-967076 were shown to dose-dependently attenuate the calcium influx mediated by this compound. nih.govresearchgate.net A-967076 was found to have a higher antagonist-channel affinity compared to HC-030031 and TCS-5861528. nih.gov The protective effects of this compound in cardiac ischemia-reperfusion injury models were also blocked by TRPA1 antagonists like AP-18 and TCS-5861528. mums.ac.ir

Table 3: Use of Selective TRPA1 Antagonists in this compound Research

Antagonist Model System Effect on this compound Action Reference
HC-030031 Mouse model of delayed colonic transit Inhibited the ameliorating effect of this compound. nih.govtargetmol.com
HC-030031 Zebrafish larvae nociception model Blocked this compound-induced hyperlocomotion. purdue.eduresearchgate.net
HC-030031, TCS-5861528, A-967076 mTRPA1-transfected HEK293 cells Dose-dependently attenuated this compound-mediated calcium influx. nih.govresearchgate.net
AP-18, TCS-5861528 Adult rat primary cardiomyocytes Blocked the protective effect of this compound against hypoxia-reoxygenation injury. mums.ac.ir

Vagotomy Procedures in Gastrointestinal Studies

Vagotomy, the surgical cutting of the vagus nerve, is a methodological consideration in gastrointestinal studies of this compound to investigate the role of this nerve in mediating the compound's effects. nih.govccjm.org Research has shown that the pro-kinetic effects of orally administered this compound are dependent on the vagus nerve. nih.gov

Specifically, in mouse models of drug-induced constipation, the beneficial effect of oral this compound on colonic transit was inhibited by vagotomy. nih.govcaymanchem.com This finding suggests that the anti-constipation action of this compound is likely triggered from the mucosal side of the gut wall and involves the activation of vagus nerves. nih.gov

Comparative Studies with Other TRPA1 Agonists (e.g., AITC, Cinnamaldehyde)

To better understand the pharmacological profile of this compound, its effects are often compared with other known TRPA1 agonists, such as allyl isothiocyanate (AITC) and cinnamaldehyde (B126680). nih.govfrontiersin.org These compounds are known to activate TRPA1 through the modification of free thiol groups of cysteine residues.

In studies using mouse TRPA1 (mTRPA1)-transfected HEK293 cells, this compound and AITC were found to have similar potencies in inducing calcium influx. nih.govresearchgate.net However, some kinetic differences were observed, with this compound producing a more persistent calcium influx compared to AITC at higher concentrations. nih.govresearchgate.net Both AITC and cinnamaldehyde are used to model nociception in various experimental setups. researchgate.netphysiology.org Comparative studies help to characterize the unique properties of this compound as a selective TRPA1 agonist. nih.gov

V. Future Directions and Research Gaps for Asp7663

Elucidation of Specific Signaling Pathways Downstream of TRPA1 Activation by ASP7663

While it is established that this compound activates TRPA1 channels, leading to calcium influx, the precise downstream signaling pathways triggered by this activation remain to be fully elucidated nih.govresearcher.life. TRPA1 activation can influence various cellular processes, including neurotransmitter release, inflammatory mediator production, and ion channel modulation researchgate.net. For instance, this compound has been shown to stimulate 5-HT release from TRPA1-expressing enterochromaffin cells researchgate.netrndsystems.comtocris.com. Further research is needed to map the specific intracellular cascades initiated by this compound-mediated TRPA1 activation in different cell types and tissues relevant to its therapeutic effects. This includes understanding how calcium influx through TRPA1 translates into specific cellular responses and identifying the key proteins and molecules involved in these pathways. Studies using techniques such as phosphoproteomics, transcriptomics, and targeted gene silencing could provide valuable insights into the complex signaling networks downstream of this compound-induced TRPA1 activation. Understanding these pathways in detail is crucial for predicting the full spectrum of this compound's effects and identifying potential points for therapeutic intervention or modulation. Research suggests that TRPA1 activation can influence pathways like MAPK and PI3K/Akt in certain contexts, highlighting the complexity that needs to be explored for this compound nih.gov.

Investigation of Potential Off-Target Effects of this compound at Higher Concentrations

Although this compound is described as a selective TRPA1 activator with little to no affinity at over 60 other related receptors, channels, and enzymes at typical active concentrations, there is evidence suggesting potential off-target effects at higher concentrations rndsystems.comnih.govtocris.com. For example, studies in HEK293 cells have shown calcium influx at high concentrations of this compound even in non-transfected cells, suggesting interaction with endogenous calcium channels nih.gov. Additionally, unexpected hypolocomotor activity at lower doses and hyperlocomotor activity at higher concentrations in zebrafish models have been observed, which may indicate potent off-target effects masked by TRPA1 activation at higher doses nih.gov. A thorough investigation into the concentration-dependent specificity of this compound across a wider range of targets and in various cell and tissue types is warranted. This could involve comprehensive screening against a broad panel of receptors, ion channels, and enzymes, as well as phenotypic assays in relevant cellular and in vivo models. Identifying and characterizing any off-target effects are essential for defining the therapeutic window of this compound and mitigating potential undesirable effects.

Further Research into the Role of this compound in Diverse Inflammatory Conditions

TRPA1 channels are implicated in various inflammatory processes, and this compound's ability to activate TRPA1 suggests potential therapeutic roles in inflammatory conditions beyond gastrointestinal disorders nih.govfrontiersin.orgnih.govmdpi.com. TRPA1 is expressed in both neuronal and non-neuronal cells involved in inflammation, including immune cells like macrophages and T cells researchgate.netfrontiersin.orgnih.gov. While TRPA1 has been shown to have both pro- and anti-inflammatory roles depending on the context and disease stage, further research is needed to specifically explore the effects of this compound in diverse inflammatory conditions nih.gov. This could include investigating its impact in models of inflammatory bowel disease, respiratory inflammation, neuroinflammation, and dermatological inflammatory conditions, among others frontiersin.orgnih.gov. Understanding how this compound modulates inflammatory pathways and immune cell function through TRPA1 activation in these specific contexts is a critical area for future research frontiersin.orgnih.gov. Studies have shown TRPA1's involvement in conditions like atherosclerosis and myocardial fibrosis, suggesting potential avenues for this compound research in cardiovascular inflammation nih.gov.

Exploration of this compound's Impact on the Gastrointestinal Microbiome

The gastrointestinal microbiome plays a significant role in gut health and can influence the efficacy and toxicity of orally administered drugs frontiersin.orgmedunigraz.atfrontiersin.orgcapes.gov.brmdpi.com. Given that this compound is orally bioavailable and exerts effects on gastrointestinal motility and pain, exploring its potential impact on the composition and function of the gut microbiome is a relevant research gap researchgate.netrndsystems.comtocris.com. Studies could investigate whether this compound directly or indirectly alters microbial populations or their metabolic activities. Conversely, it would also be valuable to understand if the microbiome influences the metabolism, bioavailability, or activity of this compound. Research into the complex interplay between TRPA1 activation, gut motility, and the microbiome could reveal novel insights into the therapeutic effects of this compound and identify potential for combination therapies or personalized approaches based on an individual's microbiome profile frontiersin.orgmedunigraz.atnih.govnih.gov.

Detailed Analysis of this compound's Interactions with Other Drug Modalities

Patients with conditions that might be treated with this compound are likely to be on other medications. Therefore, a detailed analysis of potential pharmacokinetic and pharmacodynamic interactions between this compound and other commonly used drug modalities is crucial patsnap.com. This includes investigating potential interactions with pain relievers, anti-inflammatory drugs, drugs affecting gastrointestinal motility, and other medications targeting pathways that might be indirectly influenced by TRPA1 activation. Understanding these interactions is essential for ensuring the safe and effective co-administration of this compound with other treatments. Research into the effects of TRPA1 activation in the context of other drug classes, such as NSAIDs, which can modulate TRPA1 or influence related pathways, highlights the importance of this research area for this compound frontiersin.orgnih.gov.

Development of Novel Biomarkers for TRPA1 Activation by this compound

The development of specific and reliable biomarkers for TRPA1 activation by this compound would be highly beneficial for both research and potential clinical applications. Such biomarkers could help confirm target engagement, assess the degree of TRPA1 activation in vivo, correlate activation levels with therapeutic responses, and potentially identify patient populations most likely to benefit from this compound treatment. Research in this area could focus on identifying molecular markers (e.g., changes in gene or protein expression downstream of TRPA1 activation), functional markers (e.g., physiological responses directly linked to TRPA1 activity), or imaging techniques that can visualize TRPA1 activation. While calcium influx is a direct consequence of TRPA1 activation, developing more easily measurable systemic or tissue-specific biomarkers is an important future direction nih.govresearcher.life.

Q & A

Q. What is the primary mechanism of action of ASP7663 in modulating gastrointestinal and pain pathways?

this compound is a selective TRPA1 agonist, activating the channel to induce calcium influx in sensory neurons, which modulates nociception and gut motility. Studies demonstrate that this compound's effects (e.g., increased colon afferent firing, anti-constipation) are abolished by TRPA1 antagonists like AM0902, confirming TRPA1 dependency . Methodologically, researchers validate TRPA1 specificity using knockout models (e.g., TRPA1-/- mice) and pharmacological inhibitors.

Q. How does this compound influence colon sensory neuron activity in experimental models?

this compound (30–100 µM) dose-dependently increases colon afferent firing, measured via multi-unit recordings in mouse LSN bundles. Pre-treatment with TRPA1 antagonists (e.g., AM0902) or GPR35 agonists (e.g., cromolyn) suppresses this effect, highlighting pathway crosstalk . Standard protocols include a 30-minute stabilization period pre-experiment and repeated drug applications to assess tolerance .

Q. What in vivo models are used to evaluate this compound’s analgesic and prokinetic effects?

Key models include:

  • Loperamide-induced constipation : this compound (oral) accelerates colonic transit in mice, blocked by TRPA1 antagonists or vagotomy .
  • Colorectal distension (CRD) : this compound reduces CRD-induced abdominal pain in rats, assessed via visceromotor response thresholds .
  • Mechanical hypersensitivity : this compound induces SP-dependent afferent sensitization, reversed by NK1R antagonists (e.g., aprepitant) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s effects across different assays?

Example contradiction: this compound enhances cell migration in wound-healing assays (AUC increases with concentration) but shows no effect on TIQ (a motility index) in colon assays . Methodological considerations :

  • Assay specificity : Cell migration assays (e.g., scratch tests) may reflect direct TRPA1-mediated cytoskeletal changes, while TIQ measures integrated motor activity influenced by neural/paracrine factors .
  • Concentration thresholds : this compound’s efficacy varies by tissue type and receptor density. Use in situ hybridization (e.g., Trpa1/Tac1 co-expression in neurons) to contextualize responses .

Q. What experimental designs address tolerance development during repeated this compound application?

Repeated this compound administration (e.g., 100 µM, 45-minute intervals) induces rapid tolerance in colon afferents. To mitigate:

  • Washout protocols : Extend inter-dose intervals or use fresh tissue preparations .
  • Alternative agonists : Compare with non-desensitizing TRPA1 agonists (e.g., AITC) to isolate tolerance mechanisms .
  • Calcium imaging : Monitor intracellular Ca²⁺ dynamics in sensory neurons to distinguish receptor desensitization from downstream signaling exhaustion .

Q. How does GPR35 activation modulate this compound’s TRPA1-mediated effects?

GPR35 agonists (e.g., cromolyn, zaprinast) inhibit this compound-induced SP release and colon contraction in wild-type mice but not GPR35-/- models. However, off-target effects (e.g., zaprinast’s PDE inhibition) require control experiments:

  • Pharmacological controls : Test PDE inhibitors (e.g., IBMX) to exclude PDE-mediated confounding .
  • SP quantification : Use ELISA/chemiluminescence to directly measure SP release post-ASP7663 .
  • Dual-pathway analysis : Employ siRNA knockdown of GPR35/TRPA1 to dissect crosstalk .

Q. What strategies optimize dose selection for this compound in vivo studies?

  • Dose-response profiling : Use AUC analysis (e.g., 3.16–100 µM) to identify EC₅₀ values .
  • Route-specific pharmacokinetics : Oral administration (10–30 mg/kg) is effective for gut motility, while IV dosing may bypass first-pass metabolism in pain models .
  • Biomarker validation : Measure TRPA1 activation via 5-HT release from enterochromaffin cells (e.g., QGP-1 line) to confirm target engagement .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting results in this compound-induced SP signaling?

this compound increases SP release in wild-type colon tissue (~10-fold) but not in TRPA1-blocked or GPR35-/- models . Discrepancies may arise from:

  • Tissue heterogeneity : Regional differences in TRPA1/GPR35 expression (e.g., proximal vs. distal colon).
  • Protease activity : Use protease inhibitors (thiorphan/captopril) to stabilize SP in extracellular assays .
  • Statistical rigor : Apply mixed-effects ANOVA to account for repeated measures and inter-animal variability .

Q. What controls are essential for electrophysiological recordings of this compound’s effects?

  • Baseline normalization : Compare firing rates pre-/post-drug application .
  • Vehicle controls : Test DMSO (0.1%) to exclude solvent artifacts .
  • Blinding : Mask experimenters to treatment groups to reduce bias .

Tables

Table 1 : Key this compound Concentrations and Effects

Model/AssayConcentrationEffectReference
Colon afferent firing30 µM↑ Firing (TRPA1-dependent)
SP release (colon)30 µM↑ 10-fold (blocked by AM0902)
In vivo analgesia10–30 mg/kg↓ CRD-induced pain
Cell migration100 µM↑ AUC vs. E3 controls

Table 2 : Common Pitfalls in this compound Studies

PitfallMitigation Strategy
Tolerance with repeated dosingExtend washout periods; use fresh tissue
Off-target GPR35 effectsValidate with GPR35-/- models
SP degradation in assaysAdd protease inhibitors (thiorphan/captopril)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.